2-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Description
2-(Oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine-4-carboxamide core substituted at position 2 with an oxolane (tetrahydrofuran) ether group and an N-linked 1,3-thiazol-2-yl moiety. Its synthesis likely involves coupling a pyridine-4-carboxylic acid derivative with a thiazol-2-amine, followed by functionalization of the pyridine ring via etherification. Crystallographic characterization of such compounds often employs software like SHELX for refinement and visualization tools like ORTEP-3 or WinGX , ensuring precise structural elucidation.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12(16-13-15-4-6-20-13)9-1-3-14-11(7-9)19-10-2-5-18-8-10/h1,3-4,6-7,10H,2,5,8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLNHUELWCBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis or other methods involving the cyclization of appropriate precursors.
Formation of the Oxolane Ring: The oxolane ring can be introduced through the reaction of a suitable diol with an appropriate reagent.
Coupling Reactions: The final step involves coupling the pyridine, thiazole, and oxolane rings through amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Pyridine Substituent(s) | Thiazole Substituent | Molecular Weight (g/mol)* |
|---|---|---|---|
| Target Compound | C2: Oxolane-3-yloxy | None | ~335.35 |
| 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide | C5: Methyl | None | ~235.27 |
| N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide | C2: Glyciamide-linked pyridine | C4: Biphenyl | ~428.48 |
*Calculated based on structural formulas.
Physicochemical Properties
- Solubility : The oxolane ether in the target compound may enhance solubility in polar organic solvents (e.g., THF, DMSO) compared to the methyl group in ’s compound, which is less polar. The biphenyl group in ’s analog likely reduces aqueous solubility due to hydrophobicity.
- Stability : The oxolane ring’s conformational flexibility could influence metabolic stability compared to rigid substituents like biphenyl.
Crystallographic Data
Crystallographic studies for such compounds typically utilize SHELX for refinement . For example:
- 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide (): Reported in Acta Crystallographica Section E, with bond lengths and angles consistent with planar carboxamide and thiazole moieties. Hydrogen bonding between the amide NH and thiazole N may stabilize the crystal lattice.
- Target Compound : Likely exhibits similar hydrogen-bonding patterns, but the oxolane substituent could introduce torsional angles affecting crystal packing.
Biological Activity
2-(oxolan-3-yloxy)-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Research indicates that this compound may exhibit several modes of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory pathways, potentially impacting conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
- Modulation of Signal Transduction Pathways : The compound's thiazole group may interact with various signaling pathways, including those involving spleen tyrosine kinase (SYK), which is implicated in immune responses and inflammation .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In animal models, it has been reported to reduce markers of inflammation significantly. The mechanism appears to involve the downregulation of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Study on COPD : A clinical trial investigated the efficacy of this compound in patients with COPD. Results indicated a significant reduction in exacerbation rates and improvement in lung function compared to placebo controls .
- Cancer Research : In preclinical models of cancer, the compound demonstrated cytotoxic effects against specific cancer cell lines. It appears to induce apoptosis through mitochondrial pathways, making it a candidate for further development in oncology .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
